

A Comparative Guide to the Spectroscopic Data of 2-Oxazolidinone Chiral Auxiliaries

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Compound of Interest

Compound Name: 2-Oxazolidinone

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This guide provides a detailed comparison of the spectroscopic data for three commonly used **2-oxazolidinone** chiral auxiliaries, also known as Evans auxiliaries. The information presented is intended to aid researchers in the identification, characterization, and purity assessment of these vital reagents in asymmetric synthesis. The guide includes tabulated ^1H NMR, ^{13}C NMR, and IR spectral data, comprehensive experimental protocols for data acquisition, and a visual workflow for auxiliary selection.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for (4S)-4-isopropyl-**2-oxazolidinone**, (4R,5S)-4-methyl-5-phenyl-**2-oxazolidinone**, and (S)-4-benzyl-**2-oxazolidinone**. These auxiliaries are widely employed in the stereoselective formation of carbon-carbon bonds.

Table 1: ^1H NMR Spectroscopic Data (CDCl_3)

Compound	δ (ppm), Multiplicity, J (Hz), Integration, Assignment
(4S)-4-isopropyl-2-oxazolidinone	7.39 (brs, 1H, NH), 4.44 (dd, J = 8.6, 6.4 Hz, 1H, H5), 4.10 (dd, J = 8.6, 6.4 Hz, 1H, H5), 3.57–3.68 (m, 1H, H4), 1.64–1.81 (m, 1H, CH(CH ₃) ₂), 0.96 (d, J = 6.6 Hz, 3H, CH ₃), 0.90 (d, J = 6.6 Hz, 3H, CH ₃)
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone	7.40–7.26 (m, 5H, Ar-H), 6.25 (br s, 1H, NH), 5.71 (d, J = 8.0 Hz, 1H, H5), 4.21 (m, 1H, H4), 0.81 (d, J = 6.6 Hz, 3H, CH ₃)[1]
(S)-4-benzyl-2-oxazolidinone	7.19–7.38 (m, 5H, Ar-H), 5.80 (br s, 1H, NH), 4.25–4.15 (m, 1H, H4), 4.10 (t, J = 8.4 Hz, 1H, H5), 3.25 (dd, J = 13.4, 3.2 Hz, 1H, CH ₂ Ph), 2.75 (dd, J = 13.4, 9.6 Hz, 1H, CH ₂ Ph)

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

Compound	δ (ppm), Assignment
(4S)-4-isopropyl-2-oxazolidinone	160.6 (C2), 68.4 (C5), 58.2 (C4), 32.5 (CH(CH ₃) ₂), 17.7 (CH ₃), 17.4 (CH ₃)
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone	159.6 (C=O), 135.0 (Ar-C), 128.6 (Ar-CH), 126.0 (Ar-CH), 81.2 (C5), 52.6 (C4), 17.8 (CH ₃)[1]
(S)-4-benzyl-2-oxazolidinone	158.9 (C=O), 135.4 (Ar-C), 129.4 (Ar-CH), 128.9 (Ar-CH), 127.3 (Ar-CH), 69.8 (C5), 55.0 (C4), 37.8 (CH ₂ Ph)

Table 3: IR Spectroscopic Data (KBr/Neat)

Compound	ν_{max} (cm^{-1})
(4S)-4-isopropyl-2-oxazolidinone	3259 (N-H stretch), 2960, 2914 (C-H stretch), 1720 (C=O stretch)[2]
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone	3280 (N-H stretch), 3023 (C-H, aromatic), 2853 (C-H, aliphatic), 1752 (C=O stretch)
(S)-4-benzyl-2-oxazolidinone	3280 (N-H stretch), 3023, 2853 (C-H stretch), 1752 (C=O stretch)[2]

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The following are detailed methodologies for acquiring high-quality NMR and IR spectra for **2-oxazolidinone** chiral auxiliaries.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Weigh approximately 5-10 mg of the chiral auxiliary into a clean, dry NMR tube.
 - Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) to the NMR tube.
 - Cap the tube and gently agitate until the sample is fully dissolved.
- Instrument Parameters (^1H NMR):
 - Spectrometer: 300 MHz or higher field strength.
 - Solvent: CDCl_3
 - Temperature: Ambient probe temperature.
 - Pulse Sequence: Standard single-pulse sequence.
 - Number of Scans: 16-32 scans for a good signal-to-noise ratio.

- Relaxation Delay: 1-2 seconds.
- Referencing: The residual solvent peak of CDCl_3 is used as an internal standard ($\delta = 7.26$ ppm).
- Instrument Parameters (^{13}C NMR):
 - Spectrometer: 75 MHz or higher field strength.
 - Solvent: CDCl_3
 - Temperature: Ambient probe temperature.
 - Pulse Sequence: Proton-decoupled pulse sequence.
 - Number of Scans: 512-1024 scans are typically required.
 - Relaxation Delay: 2-5 seconds.
 - Referencing: The solvent peak of CDCl_3 is used as an internal standard ($\delta = 77.16$ ppm).

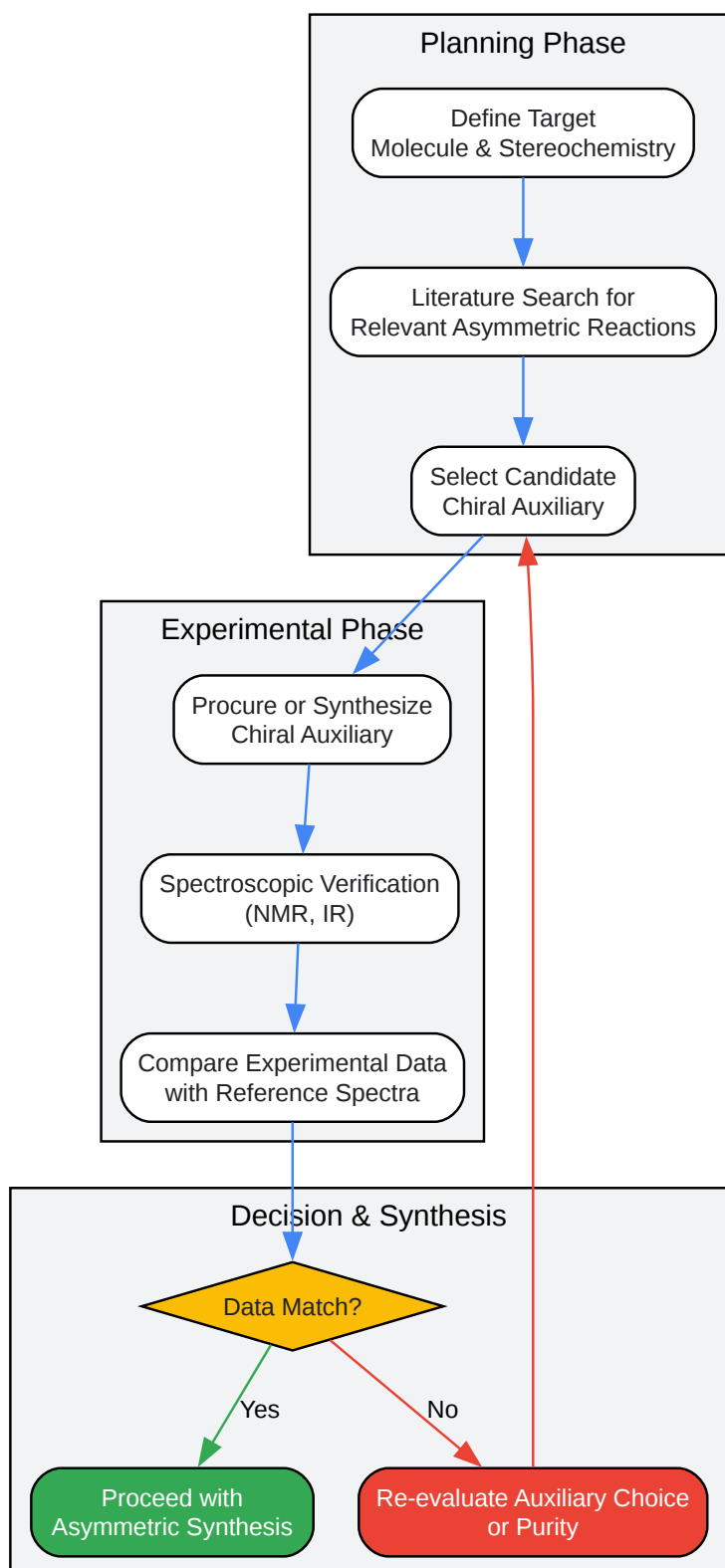
Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Grind a small amount (1-2 mg) of the solid chiral auxiliary with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Place a portion of the mixture into a pellet-forming die.
 - Apply pressure using a hydraulic press to form a thin, transparent pellet.
- Sample Preparation (Thin Film Method):
 - Dissolve a small amount of the solid sample in a volatile organic solvent (e.g., dichloromethane or acetone).^[1]
 - Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).^[1]

- Allow the solvent to evaporate, leaving a thin film of the solid on the plate.^[1]
- Instrument Parameters:
 - Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
 - Mode: Transmittance.
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Background: A background spectrum of the empty sample compartment (or a clean KBr pellet) should be collected before running the sample spectrum.

Logical Workflow for Chiral Auxiliary Selection

The selection of an appropriate chiral auxiliary is a critical step in asymmetric synthesis. The following diagram illustrates a logical workflow for selecting a **2-oxazolidinone** chiral auxiliary, incorporating spectroscopic analysis as a key verification step.



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Caption: Workflow for Chiral Auxiliary Selection and Verification.

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References

- 1. orgchemboulder.com [orgchemboulder.com]
- 2. eng.uc.edu [eng.uc.edu]
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